

Application Note: Mass Spectrometry

Fragmentation Analysis of Cucumegastigmane I

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Compound of Interest

Compound Name: *Cucumegastigmane I*

Cat. No.: *B15596251*

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Introduction

Cucumegastigmane I is a naturally occurring sesquiterpenoid of the megastigmane class, first isolated from the leaves of *Cucumis sativus*. It is also known as (+)-dehydrovomifoliol.[1] The structural elucidation and characterization of such natural products are crucial for drug discovery and development, with mass spectrometry being a primary analytical technique. This application note provides a detailed overview of the expected mass spectrometry fragmentation pattern of **Cucumegastigmane I**, a protocol for its analysis, and a proposed fragmentation pathway. Understanding the fragmentation behavior is essential for the identification and structural confirmation of this compound in complex matrices.

Chemical Structure and Properties

- Systematic Name: (4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxobut-1-en-1-yl]cyclohex-2-en-1-one
- Molecular Formula: $C_{13}H_{20}O_4$ [2]
- Molecular Weight: 240.29 g/mol [3]
- Class: Sesquiterpenoid, Megastigmane[4]

Mass Spectrometry Analysis

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the structural analysis of megastigmanes like **Cucumegastigmane I**. The fragmentation pattern provides a unique fingerprint for the molecule, aiding in its identification.

Predicted Fragmentation Pattern

Based on the structure of **Cucumegastigmane I** and general fragmentation rules for similar compounds, a predicted fragmentation pattern can be proposed. High-resolution mass spectrometry in negative ion mode has identified the deprotonated molecule $[M-H]^-$ at an m/z of 221.1176.[5] Further fragmentation in MS/MS experiments would likely involve neutral losses and characteristic cleavages of the cyclic and side-chain moieties.

The following table summarizes the predicted significant fragment ions for **Cucumegastigmane I** in both positive and negative ESI-MS/MS modes. This data is derived from predictive models and serves as a guide for experimental analysis.

Ion Mode	Precursor Ion (m/z)	Predicted Fragment Ion (m/z)	Putative Neutral Loss / Fragment Structure
Positive	241.1434 [M+H] ⁺	223.1329	Loss of H ₂ O
181.1012	Loss of C ₂ H ₂ O (ketene) from m/z 223		
153.0705	Further fragmentation of the cyclic core		
125.0753	Cleavage of the butenone side chain		
Negative	239.1289 [M-H] ⁻	221.1183	Loss of H ₂ O (from [M-H] ⁻)
179.0910	Decarbonylation and other rearrangements		
151.0753	Cleavage of the side chain		
123.0804	Fragmentation of the cyclohexenone ring		

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of **Cucumegastigmane I** using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation

- Extract the compound from the plant matrix using a suitable solvent such as methanol or ethyl acetate.
- Evaporate the solvent under reduced pressure.
- Reconstitute the dried extract in a solvent compatible with the mobile phase (e.g., 50:50 methanol:water) to a final concentration of 1-10 µg/mL.

- Filter the sample through a 0.22 μm syringe filter prior to injection.

2. Liquid Chromatography Conditions

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL .
- Column Temperature: 40 $^{\circ}\text{C}$.

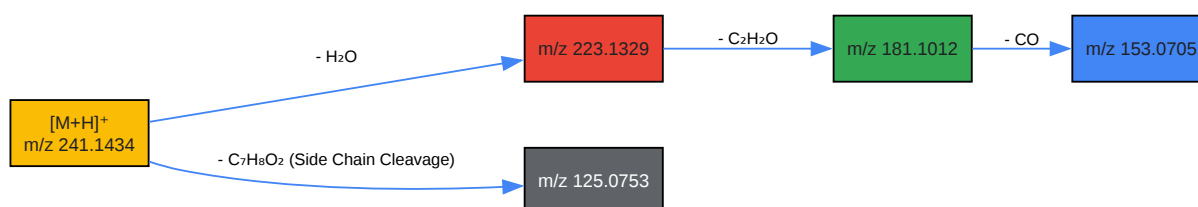
3. Mass Spectrometry Conditions

- Ion Source: Electrospray Ionization (ESI), positive and negative modes.
- Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
- Source Temperature: 120 $^{\circ}\text{C}$.
- Desolvation Gas Temperature: 350 $^{\circ}\text{C}$.
- Desolvation Gas Flow: 800 L/hr.
- Cone Gas Flow: 50 L/hr.
- Scan Mode: Full scan MS and product ion scan (MS/MS).
- Mass Range: m/z 50-500.
- Collision Gas: Argon.

- Collision Energy: Ramped from 10 to 40 eV to acquire a range of fragment ions.

Proposed Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates a plausible fragmentation pathway for the protonated molecule of **Cucumegastigmane I** ($[M+H]^+$).



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